C18 Dihydroceramide
C18 Dihydroceramide
N-octodecanoylsphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as octadecanoyl (stearoyl). It has a role as a mouse metabolite. It is a N-acylsphinganine and a N-stearoyl-sphingoid base. It is functionally related to an octadecanoic acid.
N-(octadecanoyl)-sphinganine is a natural product found in Bos taurus and Averrhoa bilimbi with data available.
N-(octadecanoyl)-sphinganine is a natural product found in Bos taurus and Averrhoa bilimbi with data available.
Brand Name:
Vulcanchem
CAS No.:
2304-80-5
VCID:
VC20762916
InChI:
InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40)/t34-,35+/m0/s1
SMILES:
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
Molecular Formula:
C36H73NO3
Molecular Weight:
568.0 g/mol
C18 Dihydroceramide
CAS No.: 2304-80-5
Cat. No.: VC20762916
Molecular Formula: C36H73NO3
Molecular Weight: 568.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-octodecanoylsphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as octadecanoyl (stearoyl). It has a role as a mouse metabolite. It is a N-acylsphinganine and a N-stearoyl-sphingoid base. It is functionally related to an octadecanoic acid. N-(octadecanoyl)-sphinganine is a natural product found in Bos taurus and Averrhoa bilimbi with data available. |
|---|---|
| CAS No. | 2304-80-5 |
| Molecular Formula | C36H73NO3 |
| Molecular Weight | 568.0 g/mol |
| IUPAC Name | N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octadecanamide |
| Standard InChI | InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40)/t34-,35+/m0/s1 |
| Standard InChI Key | KZTJQXAANJHSCE-OIDHKYIRSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator